Disodium;decyl sulfate;octyl sulfate
Description
Sodium decyl sulfate (C₁₀H₂₁SO₄Na) and sodium octyl sulfate (C₈H₁₇SO₄Na) are anionic surfactants belonging to the sodium alkyl sulfate family. These compounds feature hydrophobic alkyl chains (10 and 8 carbons, respectively) and a hydrophilic sulfate head group. Their amphiphilic nature enables applications in detergency, emulsification, and biochemical studies. Sodium decyl sulfate and sodium octyl sulfate are structurally analogous to the widely used sodium dodecyl sulfate (SDS, C₁₂) and sodium tetradecyl sulfate (STS, C₁₄), differing primarily in alkyl chain length, which governs their physicochemical and biological behaviors .
Properties
CAS No. |
85338-42-7 |
|---|---|
Molecular Formula |
C18H38Na2O8S2 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
disodium;decyl sulfate;octyl sulfate |
InChI |
InChI=1S/C10H22O4S.C8H18O4S.2Na/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;1-2-3-4-5-6-7-8-12-13(9,10)11;;/h2-10H2,1H3,(H,11,12,13);2-8H2,1H3,(H,9,10,11);;/q;;2*+1/p-2 |
InChI Key |
SOSKGLKPINIUNY-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCOS(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCOS(=O)(=O)[O-].[Na+].[Na+] |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sulfuric acid, mono-C8-10-alkyl esters, sodium salts typically involves the sulfation of C8-10 alkyl alcohols with sulfur trioxide (SO₃) in a continuous reactor, such as a falling film reactor . The reaction is followed by neutralization with sodium hydroxide (NaOH) to form the final product .
Industrial Production Methods
In industrial settings, the production process is scaled up using continuous reactors to ensure efficient and consistent production. The sulfation reaction is carefully controlled to maintain optimal reaction conditions, such as temperature and pressure, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Disodium;decyl sulfate;octyl sulfate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and alcohols.
Hydrolysis Reactions: These reactions can occur in the presence of strong acids or bases, leading to the breakdown of the ester bond and formation of the corresponding alcohol and sulfuric acid.
Major Products Formed
The major products formed from these reactions include the corresponding alcohols and sulfuric acid derivatives .
Scientific Research Applications
Disodium;decyl sulfate;octyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and dispersion.
Biology: Employed in cell lysis buffers and other biological assays requiring surfactant properties.
Medicine: Utilized in pharmaceutical formulations for its emulsifying and stabilizing properties.
Mechanism of Action
The mechanism of action of sulfuric acid, mono-C8-10-alkyl esters, sodium salts is primarily based on its surfactant properties. The hydrophobic hydrocarbon chain interacts with non-polar substances, while the polar sulfate group interacts with water, allowing the compound to reduce surface tension and form micelles . This dual interaction facilitates the emulsification and dispersion of oils and other hydrophobic substances in aqueous solutions .
Comparison with Similar Compounds
Comparative Analysis with Similar Alkyl Sulfates
Micellar Properties and Critical Micelle Concentration (CMC)
The critical micelle concentration (CMC) decreases with increasing alkyl chain length due to enhanced hydrophobic interactions. This trend is consistent across homologous sodium alkyl sulfates:
| Compound | Alkyl Chain Length | CMC (Approx.) | Aggregation Number |
|---|---|---|---|
| Sodium octyl sulfate | C₈ | ~130 mM | 20–30 |
| Sodium decyl sulfate | C₁₀ | ~30–40 mM | 40–60 |
| Sodium dodecyl sulfate | C₁₂ | ~8 mM | 60–80 |
| Sodium tetradecyl sulfate | C₁₄ | ~2 mM | 80–100 |
Key Findings :
- Sodium octyl sulfate has the highest CMC, requiring higher concentrations for micelle formation compared to longer-chain analogs .
- Aggregation numbers (micelle size) increase with chain length, following the power law $ N \propto n^{g} $, where $ n $ is the carbon number and $ g \approx 0.2-0.25 $ .
Swarming Inhibition in Proteus
Inhibition of bacterial swarming is chain-length-dependent:
- Sodium tetradecyl sulfate (STS, C₁₄) exhibited the highest efficacy among alkyl sulfates, followed by sodium decyl sulfate (C₁₀) and sodium octyl sulfate (C₈) .
- Phenethyl alcohol (PEA), a non-surfactant inhibitor, showed intermediate efficacy between C₈ and C₁₀ sulfates .
| Compound | Swarming-Inhibitory Concentration (SIC) | GIC/SIC Ratio |
|---|---|---|
| Sodium octyl sulfate | Higher SIC | Lower |
| Sodium decyl sulfate | Intermediate SIC | Moderate |
| Sodium tetradecyl sulfate | Lowest SIC | Highest |
Enzyme Inhibition (Bovine Liver Glutamate Dehydrogenase)
Protein Structural Effects
Both compounds induce non-native α-helical intermediates in β-lactoglobulin at acidic pH, with longer chains (e.g., C₁₀) stabilizing these conformations more effectively than C₈ .
Emulsion Stabilization
- In microcrystalline cellulose (MCC)-stabilized emulsions , sodium octyl sulfate (C₈) and decyl sulfate (C₁₀) destabilize droplets when combined with cationic surfactants (e.g., CTAB). Restabilization requires additional CTAB, with C₁₀ showing stronger disruptive effects than C₈ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
